molecular formula C20H21N3O3S B12176122 N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide

Cat. No.: B12176122
M. Wt: 383.5 g/mol
InChI Key: BLFSOHJTRLUFOS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide is systematically named according to IUPAC guidelines to reflect its structural features. The parent structure is piperidine , a six-membered nitrogen-containing heterocycle. At position 1 of the piperidine ring, a phenylsulfonyl group (-SO₂C₆H₅) is attached, while position 4 bears a carboxamide functional group (-CONH₂). This carboxamide is further substituted at the nitrogen atom with a 1H-indole-4-yl moiety , a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring.

The full IUPAC name is derived as follows:

  • 1-(Phenylsulfonyl)piperidin-4-yl : Indicates the piperidine ring substituted at position 1 with a phenylsulfonyl group.
  • 1H-indole-4-carboxamide : Specifies the indole ring system (with hydrogen at position 1) linked via a carboxamide group at position 4.

The structural formula (Figure 1) highlights these components:

  • Piperidine core : Positions 1 and 4 are critical substitution sites.
  • Phenylsulfonyl group : Provides electron-withdrawing characteristics.
  • Indole-carboxamide : Introduces aromatic and hydrogen-bonding capabilities.
Property Description
Structural Formula C₁₉H₁₉N₃O₃S (simplified representation)
Key Functional Groups Piperidine, sulfonyl, carboxamide, indole

The molecular geometry is influenced by the piperidine ring’s chair conformation and the planar indole system, which may facilitate interactions with biological targets.

CAS Registry Number and Synonyms

As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, closely related compounds, such as N-(1H-indol-4-yl)-1-(phenylsulfonyl)piperidine-4-carboxamide , are documented with structural similarities.

Synonyms for this compound include:

  • 1-(Phenylsulfonyl)-N-(1H-indol-4-yl)piperidine-4-carboxamide
  • 4-(1H-Indol-4-ylcarboxamido)-1-(phenylsulfonyl)piperidine

These variants emphasize the connectivity of the indole and piperidine moieties.

Molecular Weight and Empirical Formula

The molecular weight and empirical formula are critical for characterizing the compound’s stoichiometry and reactivity.

Property Value
Empirical Formula C₂₀H₂₁N₃O₃S
Molecular Weight 383.5 g/mol

The empirical formula C₂₀H₂₁N₃O₃S accounts for:

  • 20 carbon atoms : Distributed across the piperidine, phenyl, and indole rings.
  • 21 hydrogen atoms : Including aliphatic hydrogens from piperidine and aromatic hydrogens from phenyl/indole groups.
  • 3 nitrogen atoms : From the piperidine, carboxamide, and indole moieties.
  • 3 oxygen atoms : Associated with the sulfonyl and carboxamide groups.
  • 1 sulfur atom : Integral to the sulfonyl functional group.

This composition aligns with the compound’s potential for moderate polarity, influenced by the sulfonyl and carboxamide groups, which may enhance solubility in polar solvents.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)piperidin-4-yl]-1H-indole-4-carboxamide

InChI

InChI=1S/C20H21N3O3S/c24-20(18-7-4-8-19-17(18)9-12-21-19)22-15-10-13-23(14-11-15)27(25,26)16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,22,24)

InChI Key

BLFSOHJTRLUFOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=C3C=CNC3=CC=C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Piperidine Ring Functionalization

Piperidin-4-amine serves as the starting material. Protection of the amine is critical to avoid undesired sulfonylation at multiple sites.

Step 1: Boc Protection
Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water system at ambient temperature, achieving 90% yield of tert-butyl piperidin-4-ylcarbamate.

Step 2: N-Sulfonylation
The Boc-protected piperidine reacts with benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. This step introduces the phenylsulfonyl group at the piperidine nitrogen.

Step 3: Deprotection
Cleavage of the Boc group using hydrochloric acid in dioxane yields 1-(phenylsulfonyl)piperidin-4-amine. This intermediate is isolated as a hydrochloride salt with >85% purity.

Synthesis of 1H-Indole-4-Carboxylic Acid

Directed Functionalization of Indole

The 4-position of indole is electronically deactivated, necessitating directed metalation strategies.

Step 1: Nitration
Indole is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid, yielding 4-nitro-1H-indole. This step requires careful temperature control (0–5°C) to minimize byproducts.

Step 2: Reduction to Amine
Catalytic hydrogenation of 4-nitro-1H-indole over palladium on carbon (Pd/C) in methanol produces 4-amino-1H-indole. Yields exceed 90% under 30 psi H₂.

Step 3: Carboxylation
The amine is converted to a carboxylic acid via diazotization followed by treatment with copper cyanide (Sandmeyer reaction). Alternatively, hydrolysis of a nitrile intermediate (e.g., 4-cyanoindole) under acidic conditions provides the carboxylic acid.

Amide Bond Formation

Coupling Strategies

The final step involves coupling 1-(phenylsulfonyl)piperidin-4-amine with 1H-indole-4-carboxylic acid.

Method A: Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Conditions : DCM or DMF, 0°C to room temperature, 12–24 hours.

  • Yield : 70–80% with minimal racemization.

Method B: Uranium-Based Activators

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium).

  • Conditions : Dimethylformamide (DMF), diisopropylethylamine (DIPEA), 25°C, 6 hours.

  • Yield : 85–90% with superior efficiency.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity but may complicate purification.

  • Temperature : Reactions performed below 25°C reduce side reactions, such as sulfonamide hydrolysis.

Byproduct Mitigation

  • Unwanted Sulfonylation : Excess benzenesulfonyl chloride leads to disulfonylation. Stoichiometric control and slow addition mitigate this.

  • Indole Polymerization : Acidic conditions during carboxylation risk indole dimerization. Buffered systems (pH 6–7) are preferred.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, indole NH), 7.85–7.45 (m, 5H, phenyl), 4.25 (m, 1H, piperidine), 3.10 (m, 2H, piperidine).

  • LC-MS : m/z 414.1 [M+H]⁺, retention time 6.8 min .

Chemical Reactions Analysis

Types of Reactions

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide is compared below with structurally related indole-piperidine hybrids:

Key Structural Differences

  • Substituent Position on Indole: The target compound has a carboxamide group at the 4-position of the indole ring. In contrast, analogs such as N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide () feature a carboxamide at the 2-position, which may alter steric interactions with biological targets .
  • Piperidine Substitution :

    • The phenylsulfonyl group in the target compound provides strong electron-withdrawing effects, which could enhance binding to enzymes like coagulation factor X (suggested in for related scaffolds) .
    • Other derivatives, such as 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethyl-substituted indoles (), use bulkier groups (e.g., tert-butoxycarbonyl), which might reduce metabolic stability compared to the phenylsulfonyl group .

Research Findings and Mechanistic Insights

  • Antibacterial Mechanism : The phenylsulfonyl group in the target compound may disrupt bacterial membrane integrity or inhibit enzymes involved in cell wall synthesis, as seen in oxadiazole-thioacetamide derivatives .
  • Metabolic Stability : Sulfonylation of the piperidine ring likely reduces oxidative metabolism by cytochrome P450 enzymes, a common issue with unsubstituted piperidines .

Data Table: Comparative Analysis of Indole-Piperidine Hybrids

Compound Name Indole Substituent Position Piperidine Substituent Molecular Weight (g/mol) Key Biological Activity
This compound 4 Phenylsulfonyl ~388 (estimated) Antibacterial
N-(1-Isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide 2 Isopropyl + 3-methoxybenzyl ~433 (estimated) Coagulation factor X inhibition (theoretical)
N-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-5-carboxamide 5 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl 403.4 Undisclosed (kinase inhibition hypothesized)
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide 3 1-(Piperidin-4-yl)ethyl ~460 (estimated) No antibacterial data; synthetic intermediate

Biological Activity

N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound consists of a piperidine ring attached to a phenylsulfonyl group and an indole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
IUPAC Name N-[1-(benzenesulfonyl)piperidin-4-yl]-1H-indole-4-carboxamide
InChI Key BLFSOHJTRLUFOS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1NC(=O)C2=C3C=CNC3=CC=C2)S(=O)(=O)C4=CC=CC=C4

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator, influencing key signaling pathways involved in disease processes. For instance, it may inhibit enzymes related to cancer progression or modulate neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent studies have explored the compound's potential in several areas:

  • Anticancer Activity : Research indicates that derivatives of indole compounds, including this one, exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the indole structure can enhance cytotoxicity in tumor cells, suggesting a promising avenue for cancer therapy .
  • Neuroprotective Effects : The indole moiety is known for its neuroprotective properties. Investigations into similar compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease .
  • Antiviral Properties : Some studies suggest that compounds with similar structures may possess antiviral activities, particularly against HIV by inhibiting reverse transcriptase . This opens up potential applications in antiviral drug development.

Case Study 1: Antiproliferative Activity

A study assessing the antiproliferative effects of indole derivatives reported IC50 values ranging from 0.25 µM to 3.58 µM across different cancer cell lines, including ovarian and lung cancers. The mechanism involved apoptosis induction through caspase activation and mitochondrial pathway engagement .

Case Study 2: Neuroprotective Mechanism

Another investigation highlighted the neuroprotective effects of indole-based compounds by demonstrating their ability to inhibit AChE selectively while maintaining low toxicity levels in neuronal cell cultures. This suggests their potential for treating neurodegenerative conditions without significant side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(phenylsulfonyl)piperidin-4-yl)-1H-indole-4-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the phenylsulfonyl-piperidine core, followed by coupling with the indole-carboxamide moiety. Key steps include:

  • Piperidine sulfonylation : Reacting piperidine derivatives with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Indole coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond between the piperidine sulfonamide and indole-4-carboxylic acid .
  • Yield optimization : Adjusting reaction temperature (often 0–25°C), solvent polarity (DMF or DCM), and catalyst loading. Purification via column chromatography or recrystallization improves purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : To assess purity (>95% recommended for biological assays) .
  • NMR spectroscopy : Confirm proton environments (e.g., sulfonamide protons at δ 3.1–3.5 ppm, indole aromatic protons at δ 7.0–8.0 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (e.g., C22H23N3O3S) and rule out byproducts .

Intermediate Research Questions

Q. What structural modifications of this compound enhance its solubility without compromising bioactivity?

  • Methodological Answer :

  • Hydrophilic substitutions : Introduce polar groups (e.g., hydroxyl or amine) to the indole or piperidine ring. For example, replace phenylsulfonyl with pyridinylsulfonyl to improve aqueous solubility .
  • Prodrug strategies : Esterify the carboxamide group (e.g., methyl ester) to enhance permeability, followed by enzymatic hydrolysis in vivo .
  • Empirical validation : Test solubility in PBS/DMSO mixtures and correlate with logP values calculated via computational tools (e.g., ChemAxon) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for initial screening?

  • Methodological Answer :

  • Target prediction : Use molecular docking (AutoDock Vina) to identify potential binding sites in kinases or GPCRs, leveraging the indole moiety’s affinity for hydrophobic pockets .
  • In vitro assays :
  • Kinase inhibition : Screen against a panel of kinases (e.g., EGFR, JAK2) using ADP-Glo™ assays .
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .

Advanced Research Questions

Q. How can contradictory data on the compound’s mechanism of action (e.g., conflicting kinase inhibition vs. cytotoxicity results) be resolved?

  • Methodological Answer :

  • Orthogonal assays : Combine biochemical (e.g., kinase activity) and phenotypic (e.g., apoptosis/cell cycle) assays. For example, use flow cytometry to confirm apoptosis induction in kinase-inhibition-negative cells .
  • Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Structural analogs : Synthesize derivatives to isolate specific pharmacophores responsible for observed effects .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Methodological Answer :

  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites (e.g., sulfonamide cleavage or indole oxidation) .
  • Stabilization tactics :
  • Steric shielding : Add substituents (e.g., methyl groups) near labile sites to block cytochrome P450 access .
  • Isotere replacement : Replace the sulfonamide group with a sulfone or carbamate to resist hydrolysis .

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